2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Description
2-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a pyrazole-based carboxylic acid derivative characterized by a 4-bromophenyl substituent at the pyrazole ring’s 3-position and a phenyl group at the 1-position. Pyrazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The bromine atom at the para position of the phenyl ring contributes to increased lipophilicity and electronic effects, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBMMFGHALHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563837 | |
| Record name | [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70598-12-8 | |
| Record name | [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The classical approach involves reacting 1-phenyl-1,3-butanedione with 4-bromophenylhydrazine under acidic conditions. This method yields 1-phenyl-3-(4-bromophenyl)-1H-pyrazole, which is subsequently functionalized at position 4. Acetic acid-mediated cyclization enhances reaction efficiency, with yields averaging 70–85%.
Meyer-Schuster Rearrangement and Cyclization
A patent-described method employs propargyl alcohol derivatives, halogen sources (e.g., N-bromosuccinimide), and hydrazine in a one-pot reaction. The Meyer-Schuster rearrangement forms α,β-unsaturated ketones, which undergo halogenation and cyclization to produce 4-bromo-substituted pyrazoles. This method achieves 91% yield under optimized conditions.
Functionalization to Introduce the Acetic Acid Moiety
Nucleophilic Substitution with Cyanomethyl Groups
4-Bromo intermediates undergo nucleophilic substitution with sodium cyanide, introducing a nitrile group at position 4. Hydrolysis with aqueous HCl converts the nitrile to carboxylic acid, yielding the target compound. This two-step process provides moderate yields (55–65%) due to competing side reactions.
Heck Coupling with Acrylic Acid
Palladium-catalyzed Heck coupling of 4-iodopyrazole derivatives with acrylic acid introduces the vinylcarboxylic acid group. Subsequent hydrogenation reduces the double bond, yielding the acetic acid moiety. This method requires stringent anhydrous conditions but achieves 75% yield.
Analytical Characterization of Intermediates and Products
Spectroscopic Validation
- IR Spectroscopy : Key peaks include 1770–1712 cm⁻¹ (C=O stretching of acetic acid) and 1611 cm⁻¹ (C=N pyrazole ring).
- ¹H NMR : Signals at δ 5.10 ppm (CH₂ of acetic acid) and 7.10–8.03 ppm (aromatic protons) confirm substituent integration.
- Mass Spectrometry : Molecular ion peaks at m/z 351 ([M+1]⁺) align with the compound’s molecular weight.
Purity and Yield Optimization
Chromatographic techniques (TLC, HPLC) monitor reaction progress, while recrystallization from ethanol/benzene mixtures enhances purity to >98%. Yield data for key methods are summarized below:
| Method | Yield (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|
| Cyclocondensation | 85 | 6 | 4-Bromophenylhydrazine |
| Meyer-Schuster | 91 | 5 | NBS, Hydrazine |
| Heck Coupling | 75 | 8 | Pd(OAc)₂, Acrylic Acid |
Comparative Analysis of Synthetic Routes
The Meyer-Schuster method outperforms traditional cyclocondensation in yield (91% vs. 85%) and scalability, albeit requiring specialized halogen sources. Heck coupling offers regioselectivity but suffers from catalyst costs. Cyanomethyl substitution is cost-effective but less efficient due to hydrolysis side reactions.
Industrial-Scale Production Considerations
Continuous flow reactors minimize side product formation in large-scale Meyer-Schuster syntheses. Solvent recovery systems for ethanol and acetic acid reduce environmental impact. Regulatory compliance demands rigorous removal of palladium residues (<10 ppm) in Heck-derived batches.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Pyrazole-Acetic Acid Derivatives
The substitution pattern on the pyrazole ring and the aryl groups significantly impacts physicochemical and biological properties. Below is a comparison with structurally similar compounds:
Key Observations:
- Acetic Acid vs. Acrylic Acid : The acrylic acid derivative () exhibits a conjugated system, which may improve binding to enzymes like tubulin via extended π-stacking but reduces solubility compared to the acetic acid moiety .
- Biological Activity : The target compound’s pyrazole-acetic acid scaffold is associated with tubulin polymerization inhibition (IC₅₀ ≈ 2.13 µM in compound 5o, a structurally related derivative), outperforming chlorophenyl analogs in cytotoxicity assays against MCF-7 breast cancer cells .
Substituent-Driven Pharmacological Profiles
- 4-Bromophenyl vs.
- Thioxoimidazolidinone Hybrids (): These derivatives exhibit broader antimicrobial activity but lower specificity for cancer targets compared to pyrazole-acetic acids .
Research Findings and Mechanistic Insights
Anticancer Activity
- Tubulin Polymerization Inhibition : Molecular docking studies of pyrazole-acetic acid derivatives (e.g., compound 5o) reveal strong interactions with the colchicine-binding site of tubulin, particularly via hydrogen bonds with ASN 249 and π-cation interactions with LYS 352 .
- Cytotoxicity : The bromophenyl derivative shows IC₅₀ values 2–3 times lower than chlorophenyl analogs in MCF-7 cells, attributed to enhanced hydrophobic interactions and halogen bonding .
Physicochemical and ADMET Properties
- Drug-Likeness: The target compound adheres to Lipinski’s rule of five (MW < 500, c-log P < 5), with predicted low mutagenicity and carcinogenicity per OSIRIS software .
- Solubility : The acetic acid group improves aqueous solubility (c-log S ≈ -3.2) compared to ester or amide derivatives, facilitating formulation .
Biological Activity
2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
Chemical Structure
The compound features a pyrazole ring substituted with a bromophenyl group and an acetic acid moiety. The structural configuration contributes to its interaction with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid have shown significant cytotoxicity against various cancer cell lines.
In a study evaluating new pyrazoline derivatives, compound 10c exhibited superior anticancer activity compared to standard drugs like doxorubicin, confirming the importance of the pyrazole scaffold in enhancing cytotoxic effects against cancer cells .
Anti-inflammatory Activity
The pyrazole structure is associated with anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, arylpyrazoles have been reported to display anti-inflammatory effects by modulating nitric oxide synthesis and cyclooxygenase activity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that compounds containing the pyrazole moiety exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological activity of 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels .
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in inflammation and cancer progression, such as cyclooxygenases and specific kinases .
Case Studies
- Anticancer Efficacy : A study demonstrated that compound 10c significantly inhibited the proliferation of HepG2 cells by inducing cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
- Inflammation Modulation : In vitro experiments showed that pyrazole derivatives reduced the secretion of TNF-alpha and IL-6 in macrophages, suggesting their role in mitigating inflammatory responses .
Q & A
Q. What are the established synthetic routes for 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid?
The compound is typically synthesized via condensation reactions of pyrazole intermediates with aromatic aldehydes. For example, α,β-unsaturated ketones (e.g., 3a-c) are formed by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aldehydes like furfural or 4-chlorobenzaldehyde. Subsequent reactions with reagents such as malononitrile or 2-cyanoacetamide yield the target compound. Purification often involves column chromatography using solvent systems like ethyl acetate/petroleum ether (3:97) .
Q. How is the crystal structure of this compound determined?
X-ray diffraction (XRD) using a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) is the standard method. Data collection includes multi-scan absorption correction (SAINT software), followed by refinement via SHELXL. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters a = 27.7493 Å, b = 7.4254 Å, c = 24.5230 Å, and β = 114.516° have been reported. Structural analysis reveals dihedral angles (e.g., 21.8° between pyrazole and phenyl rings) and deviations from planarity (e.g., N-atom displacement by 0.286 Å) .
Q. What spectroscopic techniques are used for characterization?
- IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1604 cm⁻¹).
- ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., pyrazole-H signals at δ 8.13 ppm).
- Emission spectroscopy in polar solvents like DMSO reveals photophysical properties (λem = 356 nm) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data between research groups be resolved?
Cross-validation using complementary techniques is critical. For example:
- XRD vs. DFT calculations : Compare experimental bond lengths/angles with computational models to identify outliers.
- Multi-solvent NMR : Assess solvent-induced conformational changes (e.g., DMSO vs. CDCl₃).
- Thermal ellipsoid analysis : Evaluate dynamic disorder in crystal structures using refinement software like PLATON .
Q. What strategies improve regioselectivity and yield during synthesis?
- Catalytic systems : Copper(II) ions with tert-butylphosphonic acid enhance regioselectivity in pyrazole formation.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 68% to >85%).
- Protecting groups : Use acetyl or benzyl groups to prevent side reactions at sensitive sites (e.g., the acetic acid moiety) .
Q. How can computational modeling predict the compound’s biological activity?
- Molecular docking : Simulate binding to targets like σ₁ receptors or tubulin using AutoDock Vina.
- QSAR studies : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with antimitotic activity (IC₅₀ values).
- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Twinned crystals : Use SHELXL’s TWIN command to refine overlapping lattices.
- Disorder in flexible groups : Apply restraints to the acetic acid side chain during refinement.
- Weak diffraction : Optimize crystal growth via vapor diffusion in dioxane/water mixtures .
Methodological Notes
- SHELX software is essential for structure solution (SHELXS) and refinement (SHELXL), particularly for handling high-resolution or twinned data .
- Biological assays : Use in vivo models (e.g., sea urchin embryos) for antimitotic evaluation or human cancer cell lines (e.g., MCF-7) for cytotoxicity screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
